molecular formula C19H20N2O4 B13071299 (2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Cat. No.: B13071299
M. Wt: 340.4 g/mol
InChI Key: JAFHKDMRTQYBRL-SNJUQAGMSA-N
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Description

(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and amide groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves the condensation of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by the addition of a phenyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-methylbutanamide
  • (2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-ethylbutanamide

Uniqueness

(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(Z)-2-[(3,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide

InChI

InChI=1S/C19H20N2O4/c1-13(22)16(19(23)21-14-7-5-4-6-8-14)12-20-15-9-10-17(24-2)18(11-15)25-3/h4-12,22H,1-3H3,(H,21,23)/b16-13-,20-12?

InChI Key

JAFHKDMRTQYBRL-SNJUQAGMSA-N

Isomeric SMILES

C/C(=C(\C=NC1=CC(=C(C=C1)OC)OC)/C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=CC(=C(C=C1)OC)OC)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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